Methyl tert-butylchlorophosphine
Overview
Description
Methyl tert-butylchlorophosphine is an organophosphorus compound with the molecular formula C5H12ClP. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three organic groups: a methyl group, a tert-butyl group, and a chlorine atom. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl tert-butylchlorophosphine can be synthesized through a multi-step process starting from tert-butyl-dichlorophosphine. The general synthetic route involves the following steps:
Reaction with Methyl Grignard Reagent: Tert-butyl-dichlorophosphine reacts with methyl Grignard reagent (methylmagnesium bromide) to form this compound.
Purification: The crude product is purified through distillation or recrystallization to obtain pure this compound.
The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl tert-butylchlorophosphine undergoes various types of chemical reactions, including:
Reduction: Acts as a reducing agent by donating electrons to substrates, leading to the reduction of functional groups such as carbonyls, nitro groups, and halogens.
Substitution: Participates in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coordination: Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Reducing Reactions: Common reagents include hydrogen gas, metal hydrides, and other reducing agents.
Substitution Reactions: Common nucleophiles include alkoxides, amines, and thiolates.
Coordination Reactions: Involves transition metals such as palladium, platinum, and nickel.
Major Products
Reduction: Produces reduced forms of the original substrates, such as alcohols from carbonyl compounds.
Substitution: Yields substituted phosphines where the chlorine atom is replaced by other functional groups.
Coordination: Forms metal-phosphine complexes that are often used as catalysts in various organic reactions.
Scientific Research Applications
Methyl tert-butylchlorophosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalysts in reactions such as hydrogenation, cross-coupling, and hydroformylation.
Biology: Investigated for its potential use in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Explored for its role in the synthesis of pharmaceuticals and drug intermediates.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
Methyl tert-butylchlorophosphine exerts its effects primarily through its ability to donate electrons and form coordination complexes:
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylchlorophosphine: Similar in structure but with two tert-butyl groups instead of one methyl group.
Tert-butyl-dichlorophosphine: Precursor to methyl tert-butylchlorophosphine, with two chlorine atoms instead of one.
Methyl-dichlorophosphine: Contains two chlorine atoms and one methyl group, lacking the tert-butyl group.
Uniqueness
This compound is unique due to its specific combination of a methyl group, a tert-butyl group, and a chlorine atom. This unique structure imparts distinct reactivity and steric properties, making it particularly useful in selective reduction reactions and as a ligand in coordination chemistry .
Properties
IUPAC Name |
tert-butyl-chloro-methylphosphane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClP/c1-5(2,3)7(4)6/h1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWFXQGJLFOCOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25196-13-8 | |
Record name | 25196-13-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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